2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Description
2-(Thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a fluorinated acetamide derivative featuring a thiophene ring and a trifluorohydroxy phenylpropyl side chain.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,11-5-2-1-3-6-11)10-19-13(20)9-12-7-4-8-22-12/h1-8,21H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHHXWLIORPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, identified by its CAS number 1351599-82-0, is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound based on recent studies, including its antioxidant and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is with a molecular weight of 329.3 g/mol. The compound features a thiophene ring and a trifluoromethyl group, which are significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.3 g/mol |
| CAS Number | 1351599-82-0 |
Antioxidant Activity
Recent studies have assessed the antioxidant capacity of this compound using the ABTS assay. The findings indicate that 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide exhibits moderate antioxidant activity. This suggests that it may be useful in protecting cells from oxidative stress, potentially contributing to therapeutic applications in diseases where oxidative damage is a concern .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains and yeasts. The microdilution method was employed to determine the minimum inhibitory concentration (MIC). Results showed significant activity against both Gram-positive and Gram-negative bacteria as well as notable efficacy against yeast strains such as Candida glabrata and Candida krusei. This broad-spectrum antimicrobial action highlights the potential of this compound in treating infections caused by resistant microbial strains .
Case Studies and Research Findings
-
Study on Antioxidant and Antimicrobial Properties :
- A comprehensive study investigated the synthesis and biological evaluation of related thiophene derivatives. It was found that modifications in the structure significantly influenced their biological activities. The study concluded that compounds with similar structural motifs could serve as leads for developing new antioxidants and antimicrobials .
-
Computational Analysis :
- Theoretical studies utilizing density functional theory (DFT) were conducted to understand the electronic properties of the compound. These analyses provided insights into how the molecular structure interacts with biological targets at the molecular level, particularly DNA bases, suggesting potential applications in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the thiophene ring is known to enhance the interaction with biological targets involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit specific signaling pathways critical for cancer cell survival and proliferation, potentially serving as an effective therapeutic agent against various cancer types.
Neuroprotective Effects
Studies have suggested that derivatives of this compound could possess neuroprotective properties.
- In Vitro Studies : Experiments have shown that related compounds enhance GABA(A) receptor currents, indicating potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Anesthetic Properties
Analogues of this compound have demonstrated anesthetic activity, suggesting that it could be developed into a novel anesthetic agent.
- Research Findings : In vivo studies indicate that these compounds can significantly reduce the minimum alveolar concentration (MAC) of isoflurane without adverse hemodynamic effects, making them promising candidates for further development in anesthesia.
Anticonvulsant Activity
The compound's structural analogues have shown efficacy in reducing seizure activity in animal models.
- Therapeutic Index : These analogues exhibited a therapeutic index of 10 against maximal electroshock seizures, highlighting their potential as anticonvulsants.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structure combines a thiophene-linked acetamide core with a bulky, fluorinated side chain. Key structural analogs include:
- EF3 (2-(2-nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide) : Shares the trifluoropropyl group but replaces thiophene with a nitroimidazole, enabling hypoxia detection in tumors .
- N-(1-(tert-butyl)-5-methylene-2-oxo-3-(thiophen-2-yl)pyrrolidin-3-yl)-N-propylacetamide: Contains a thiophenyl acetamide motif but lacks fluorine and includes a pyrrolidinone ring, synthesized via NaH-mediated cyclization .
Physicochemical Properties
Key Differences and Advantages
- Fluorination: The target compound’s trifluorohydroxy group may enhance lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., ) .
- Thiophene vs. Benzothiazole/Imidazole : Thiophene’s electron-rich nature could improve binding to sulfur-containing biological targets, whereas benzothiazole derivatives may offer greater π-stacking interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving:
- Step 1 : Condensation of thiophene-2-acetic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) .
- Step 2 : Purification via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC. Key intermediates should be characterized by -NMR and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650–1680 cm) .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
- Methodological Answer :
- -NMR : Focus on diagnostic signals:
- Thiophene protons (δ 6.8–7.5 ppm, multiplet).
- Trifluoromethyl group (δ 1.2–1.5 ppm, singlet for adjacent -CF).
- Hydroxy proton (δ 4.5–5.5 ppm, broad, exchangeable with DO).
- IR Spectroscopy : Confirm amide C=O (~1680 cm), hydroxyl O-H (~3300 cm), and thiophene C-S (~700 cm) stretches.
- Use deuterated solvents (e.g., DMSO-d) to avoid signal overlap .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and computational models be resolved for this compound?
- Methodological Answer :
- X-ray Refinement : Use SHELXL for high-resolution refinement. Input experimental data (e.g., .hkl files) and apply constraints for disordered regions (e.g., trifluoromethyl groups). Validate with R and wR factors (< 0.05 for high quality) .
- Computational Alignment : Compare DFT-optimized structures (using B3LYP/6-31G*) with crystallographic data. Address discrepancies (e.g., torsional angles) by adjusting solvent effects or dispersion corrections in simulations .
Q. What strategies are effective for analyzing the electronic properties of this compound using density-functional theory (DFT)?
- Methodological Answer :
- Model Setup : Use Gaussian09 or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**). Include solvent effects (PCM model for THF or DMSO).
- Key Analyses :
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis for hyperconjugation effects (e.g., stabilization of the trifluoro group) .
Q. How can solvent effects influence the compound’s stability and reactivity in synthetic pathways?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (THF, DMF) vs. protic (MeOH, HO) solvents. Monitor reaction yields and byproducts via LC-MS.
- Accelerated Stability Studies : Store the compound in DMSO-d or CDCl at 25°C/40°C for 1–4 weeks. Use -NMR to detect degradation (e.g., hydrolysis of the amide bond) .
Data Contradiction & Validation
Q. How should researchers address conflicting data between HPLC purity assays and mass spectrometry (MS) results?
- Methodological Answer :
- HPLC-MS Cross-Validation : Run parallel analyses using:
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid), UV detection at 254 nm.
- HRMS : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]) and rule out adducts.
- Contamination Check : Compare retention times with synthetic intermediates. Use preparative HPLC to isolate impurities for NMR identification .
Comparative Studies
Q. What structural features differentiate this compound from analogs like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide?
- Methodological Answer :
- Functional Group Analysis : The trifluoro-hydroxypropyl group enhances steric bulk and hydrogen-bonding capacity vs. chlorophenyl/furan groups.
- Computational Comparison : Overlay DFT-optimized structures to highlight differences in molecular volume and dipole moments.
- Biological Assays : Test in vitro models (e.g., enzyme inhibition) to correlate structural uniqueness with activity .
Crystallography & Advanced Characterization
Q. What are the best practices for refining the crystal structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement in SHELXL :
- Assign anisotropic displacement parameters (ADPs) to non-H atoms.
- Model disorder (e.g., CF groups) with split positions and occupancy refinement.
- Validate with R, wR, and GooF (1.0–1.1). Publish CIF files with deposition numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
